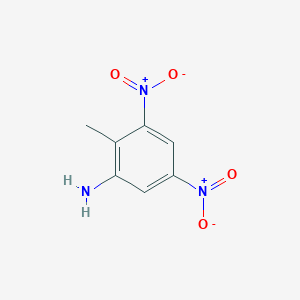

2-Amino-4,6-dinitrotoluene

Beschreibung

2-Amino-4,6-dinitrotoluene (2A-4,6-DNT) is a nitroaromatic compound primarily recognized as a key intermediate in the biodegradation of 2,4,6-trinitrotoluene (TNT), a widely used explosive. It is formed via the reductive metabolism of TNT, where one nitro group is reduced to an amino group under anaerobic or enzymatic conditions . This transformation alters the electron density distribution of the molecule, hindering further reduction of remaining nitro groups .

2A-4,6-DNT is detected in environmental matrices such as soil, groundwater, and biological tissues, where it persists depending on redox conditions. For instance, it disappears rapidly in methanogenic and sulfate-reducing environments but persists in nitrate-reducing slurries . Its cytotoxicity is comparable to TNT in vitro, with an LC₅₀ of 3–18 µg/mL in mammalian cell lines .

Eigenschaften

IUPAC Name |

2-methyl-3,5-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEJAAUSLQCGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044068 | |

| Record name | 2-Amino-4,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [DOD] Yellow powder; [AccuStandard MSDS] | |

| Record name | 2-Amino-4,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00004 [mmHg] | |

| Record name | 2-Amino-4,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35572-78-2 | |

| Record name | 2-Amino-4,6-dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35572-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035572782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35572-78-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4,6-DINITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189OOM840S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

2-Amino-4,6-dinitrotoluene (2A-DNT) is a metabolite of the explosive 2,4,6-trinitrotoluene (TNT), which is present in the soil at numerous U.S. Army installations as the result of TNT manufacture or training activities. It is known to interact with various biological targets, including enzymes involved in xenobiotic metabolism.

Biochemical Pathways

2A-DNT affects several biochemical pathways. One of the key pathways influenced by 2A-DNT is the peroxisome proliferator-activated receptor (PPAR) nuclear signaling pathway. This pathway is involved in the regulation of lipid metabolism and gluconeogenesis, suggesting that 2A-DNT may impair bioenergetic potential.

Pharmacokinetics

It is known that 2a-dnt can be orally absorbed and metabolized in the body, as evidenced by studies in birds.

Result of Action

The molecular and cellular effects of 2A-DNT’s action include inhibition of programmed cell death, arrest of the cell cycle, and induction of xenobiotic metabolism. These effects can lead to various toxicological outcomes, including liver necrosis and death.

Action Environment

The action of 2A-DNT can be influenced by environmental factors. For instance, the presence of 2A-DNT in the soil can result from spills, disposal of solid waste, open incineration, detonation of explosives, or leaching from poorly engineered impoundments. These environmental factors can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Cellular Effects

Studies have shown that 2-Amino-4,6-dinitrotoluene can have significant effects on cells. For instance, it has been found to cause an accumulation of p53 protein in treated cells, providing evidence of potential carcinogenic effects.

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, a study on the northern bobwhite (Colinus virginianus) found that survival occurred at 50 mg/kg/day, and the lowest observed adverse effects level (LOAEL) was determined to be 14 mg/kg/day based on mortality.

Biologische Aktivität

2-Amino-4,6-dinitrotoluene (2A-DNT) is a nitroaromatic compound that is primarily known as a degradation product of 2,4,6-trinitrotoluene (TNT). Its biological activity has garnered attention due to its potential toxicity and environmental impact. This article reviews the biological activity of 2A-DNT, focusing on its toxicological effects, metabolic pathways, and implications for human health and the environment.

Mechanisms of Toxicity

2A-DNT exhibits various toxicological effects that can be attributed to its interaction with biological systems. Studies have shown that exposure to 2A-DNT can lead to significant alterations in gene expression and metabolic pathways:

- Nuclear Signaling Pathways : Research indicates that 2A-DNT primarily affects peroxisome proliferator-activated receptor (PPAR) signaling pathways. This disruption can lead to impaired lipid metabolism and gluconeogenesis, suggesting a detrimental impact on cellular bioenergetics .

- Hematotoxicity : In laboratory studies involving Northern Bobwhite quails, exposure to 2A-DNT resulted in changes in hematological parameters indicative of erythrocytosis. Elevated erythrocyte counts and hemoglobin concentrations were observed following exposure, demonstrating potential impacts on blood health .

Metabolism and Biotransformation

The biotransformation of 2A-DNT plays a crucial role in its biological activity. It is primarily metabolized by nitroreductase enzymes, which convert it into various metabolites:

- Metabolites : The primary metabolites identified include hemoglobin adducts and urinary metabolites such as 4-amino-2,6-dinitrotoluene (4ADNT) and other dinitrotoluene derivatives. These metabolites have been linked to various health effects in exposed populations .

- Environmental Impact : The degradation of 2A-DNT in contaminated environments has been studied extensively. Microbial communities have been shown to transform 2A-DNT into less harmful compounds, indicating potential bioremediation strategies .

Case Studies

Several case studies highlight the biological activity of 2A-DNT and its implications:

- Occupational Exposure : A study conducted on workers in an ammunition factory revealed the presence of hemoglobin adducts associated with TNT and its metabolites, including 2A-DNT. Workers exhibited symptoms consistent with hematotoxicity, including aplastic anemia and liver damage .

- Wildlife Toxicology : An investigation into the effects of 2A-DNT on Northern Bobwhite quails demonstrated significant changes in liver and kidney function at various dosages. The study utilized transcriptomic and proteomic analyses to reveal alterations in metabolic pathways related to oxidative stress and xenobiotic metabolism .

Data Tables

| Parameter | Control Group | Exposed Group (30 mg/kg) |

|---|---|---|

| Erythrocyte Count | Normal | Elevated |

| Hemoglobin Concentration | Normal | Increased |

| Liver Enzyme Levels | Normal | Elevated |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2A-4,6-DNT is characterized by the presence of an amino group at the 2-position of the dinitrotoluene structure. This structural modification influences its chemical behavior and interactions, particularly in explosive formulations and environmental assessments.

Explosive Applications

1. Explosive Formulations:

2A-4,6-DNT is utilized as an intermediate in the synthesis of various explosives. Its high energy content and stability make it a candidate for enhancing the performance of explosive mixtures. The compound's properties allow it to be used in formulations that require specific detonation characteristics.

2. Sensitivity Studies:

Research has focused on the sensitivity of 2A-4,6-DNT compared to other nitro compounds. Studies employing mass spectrometry have demonstrated that variations in the position of substituents on the aromatic ring significantly affect fragmentation pathways and stability under different conditions .

Toxicological Research

1. Biomonitoring and Health Effects:

Due to its association with TNT exposure, 2A-4,6-DNT has been studied for its potential health effects. Research indicates that workers exposed to TNT exhibit elevated levels of hemoglobin adducts related to 2A-4,6-DNT . These studies are crucial for developing biomonitoring methods to assess occupational exposure risks.

2. Genotoxicity Studies:

Toxicological profiles indicate that 2A-4,6-DNT may possess mutagenic properties under certain conditions. For instance, studies have shown that urine from TNT-exposed workers containing 2A-4,6-DNT exhibited mutagenic activity in bacterial assays . This highlights the need for further investigation into its long-term health implications.

Environmental Applications

1. Soil and Water Contamination Studies:

2A-4,6-DNT is also relevant in environmental science due to its persistence in soil and water systems following TNT contamination. Research has focused on its transport and degradation pathways in various environmental matrices . Understanding these processes is vital for developing remediation strategies in contaminated sites.

2. Plant Uptake Studies:

Studies have explored the uptake of 2A-4,6-DNT by plants, which can provide insights into bioremediation approaches. The compound's behavior in plant systems can inform strategies for mitigating soil contamination .

Case Studies

Vergleich Mit ähnlichen Verbindungen

4-Amino-2,6-Dinitrotoluene (4A-2,6-DNT)

- Formation : The predominant metabolite of TNT reduction, formed via abiotic or enzymatic reduction of the para-nitro group .

- Persistence: More stable than 2A-4,6-DNT in sulfate-reducing conditions but degrades in methanogenic slurries .

- Toxicity: Exhibits moderate cytotoxicity (LC₅₀ ~18 µg/mL) in H4IIE cells but is non-cytotoxic in CHO cells, suggesting metabolic activation is required for toxicity .

- Analytical Detection : Frequently co-detected with 2A-4,6-DNT in environmental samples, with quantification limits (LOQ) of 0.1–0.5 µg/L in marine matrices .

2,4-Diamino-6-Nitrotoluene (2,4-DA-6-NT)

Hydroxylamino Intermediates (e.g., 2-Hydroxylamino-4,6-DNT)

- Formation : Generated via NAD(P)H:FMN oxidoreductase-mediated two-electron transfer under aerobic conditions .

- Persistence: Short-lived due to spontaneous rearrangement to amino derivatives or polymerization .

- Toxicity : Highly reactive, implicated in oxidative stress and DNA damage .

Comparative Data Table

Key Research Findings

Environmental Fate :

- 2A-4,6-DNT and 4A-2,6-DNT are dominant intermediates in TNT biodegradation but rarely mineralized completely .

- Native grasses enhance degradation rates, with rhizosphere soils showing 6–10× higher metabolite removal compared to bulk soil .

Anaerobic bacteria (e.g., Clostridium) reduce TNT to diaminonitrotoluenes and aliphatic acids .

Analytical Challenges :

- Co-elution with fatty acids in biota complicates detection; solid-phase extraction is critical for isolating 2A-4,6-DNT .

Vorbereitungsmethoden

Hydrazine Hydrate Reduction with FeCl₃ and Charcoal

The most well-documented method involves the selective reduction of TNT’s ortho-nitro groups using hydrazine hydrate in the presence of FeCl₃ and charcoal. This approach capitalizes on the differential reactivity of nitro groups at the 2, 4, and 6 positions.

Mechanism and Conditions :

Hydrazine hydrate acts as a reducing agent, while FeCl₃ serves as a Lewis acid catalyst, polarizing nitro groups to facilitate electron transfer. Charcoal provides a high-surface-area support, enhancing reaction homogeneity. By modulating reaction time and stoichiometry, the reduction can be halted at the mono-amine stage (2-A-4,6-DNT) or continued to produce diaminonitrotoluene derivatives.

Selectivity Control :

-

Temperature : Reactions typically proceed at 60–80°C. Lower temperatures favor partial reduction.

-

Molar Ratios : A 1:2 molar ratio of TNT to hydrazine hydrate optimizes 2-A-4,6-DNT yield.

-

Catalyst Loading : FeCl₃ concentrations above 5 wt% relative to TNT suppress over-reduction.

Limitations :

-

Residual FeCl₃ requires post-reaction neutralization, increasing process complexity.

-

Charcoal filtration steps may lead to product losses (~5–10%).

Catalytic Hydrogenation Pathways

Palladium-Carbon Catalyzed Partial Hydrogenation

Recent patents describe partial hydrogenation of mixed dinitrotoluene (DNT) isomers using palladium-carbon (Pd/C) catalysts under high-pressure H₂. While primarily targeting 2,6-diaminotoluene, this method’s intermediate stages may yield 2-A-4,6-DNT through controlled reaction quenching.

Reaction Parameters :

Industrial Relevance :

Pd/C-based systems enable continuous processing but face challenges in isolating 2-A-4,6-DNT due to rapid secondary hydrogenation. Reactor designs incorporating real-time monitoring and quench cooling are under exploration.

Isomer Separation and Purification

Aniline-Assisted Crystallization

Purifying precursor dinitrotoluene (DNT) isomers is critical for high-purity 2-A-4,6-DNT synthesis. A 1956 patent details the use of aniline or alkyl-substituted anilines to selectively crystallize 2,6-DNT from isomer mixtures.

Process Overview :

-

Aniline Addition : 0.3–0.8 parts aniline per part DNT mixture.

-

Cooling : Mixtures are cooled to -9–10°C, inducing 2,6-DNT crystallization.

-

Acid Washing : Hydrochloric acid (1:1 v/v) removes residual aniline.

Efficiency :

Comparative Analysis of Methods

Q & A

Basic: What validated analytical methods are recommended for quantifying 2A-DNT in environmental samples?

Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for detecting 2A-DNT in soil and water matrices. Validation requires calibration with certified reference standards (e.g., Chem Service N-10268-10MG) and matrix-specific quality controls to address interference from co-occurring nitroaromatics like 4-amino-2,6-dinitrotoluene. Detection limits (LODs) as low as 0.1 µg/L have been reported using DIN-compliant protocols .

Basic: How should analytical standards for 2A-DNT be prepared to ensure accuracy in environmental monitoring?

Answer : Prepare stock solutions in methanol or acetonitrile (1–10 mg/mL) and store at –20°C to prevent degradation. Use matrix-matched calibration curves (e.g., spiked soil extracts) to account for recovery variations. Certified standards (e.g., CL40.0127.0005) with >98% purity are critical for minimizing cross-reactivity with isomers like 4A-DNT .

Advanced: How do electron-accepting conditions influence 2A-DNT biodegradation pathways in aquifer systems?

Answer : Under methanogenic or sulfate-reducing conditions, 2A-DNT is reduced to 2,4-diamino-6-nitrotoluene (2,4-DANT) via microbial nitroreductases, with complete degradation observed within weeks. In contrast, nitrate-reducing environments show persistent 2,4-DANT accumulation. Experimental designs should include anaerobic slurry reactors with isotopic labeling (e.g., 14C-U-ring) to track mineralization rates .

Advanced: What methodologies resolve contradictions in 2A-DNT persistence across redox environments?

Answer : Controlled microcosm studies with standardized redox buffers (e.g., lactate for sulfate reduction) and time-series metabolite profiling (via LC-MS/MS) can clarify discrepancies. For example, autoclaved controls confirm abiotic persistence, while live slurries under sulfate-reducing conditions show rapid 2A-DNT disappearance .

Advanced: How can transcriptomic-proteomic integration elucidate 2A-DNT’s subchronic toxicity in avian models?

Answer : In Northern bobwhite (Colinus virginianus), a 60-day exposure study with daily oral dosing (10–100 mg/kg) identified hepatotoxicity markers via RNA-seq and LC-MS proteomics. Key pathways include oxidative stress (e.g., CYP450 suppression) and DNA repair dysregulation. Multi-omics data normalization requires spike-in controls and batch-effect correction .

Basic: What are key considerations for detecting 2A-DNT transformation products in complex matrices?

Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from biological tissues. Confirmatory analysis via dual-column HPLC (e.g., C18 and phenyl-hexyl columns) with UV detection at 235/265 nm reduces false positives from co-eluting nitroaromatics .

Advanced: What in vitro models simulate 2A-DNT’s metabolic activation for carcinogenicity assessment?

Answer : Human liver microsomes (HLMs) and MCF-7 cell lines are used to study nitroreduction to reactive intermediates. Incubations require NADPH-regenerating systems and LC-MS/MS to quantify hydroxylamine derivatives. Co-exposure with glutathione (GSH) identifies detoxification pathways .

Advanced: How do Mn(II) and GSH enhance fungal peroxidase-mediated 2A-DNT mineralization?

Answer : Phanerochaete chrysosporium MnP-H5 achieves 29% mineralization of 14C-2A-DNT in 12 days when supplemented with Mn(II) (10 mM) and GSH (10 mM). Mn(II) acts as a redox mediator, while GSH stabilizes reactive radicals. Experimental setups should monitor CO2 evolution and HPLC-based metabolite decay .

Basic: What quality control measures mitigate matrix interference in biological tissue analysis?

Answer : Spike-and-recovery tests with isotopically labeled internal standards (e.g., 13C6-aniline) correct for matrix effects. For crustacean tissues, homogenization in acidic methanol (pH 2) minimizes protein binding. Data validation requires relative standard deviation (RSD) <15% for replicates .

Advanced: How does 2A-DNT affect HSD17B2 gene expression, and what experimental designs optimize such studies?

Answer : In rodent models, oral exposure (50–200 mg/kg) downregulates HSD17B2 mRNA via oxidative stress pathways. RNA-seq with ribosomal depletion and qPCR validation (using TaqMan probes) are recommended. Include dose-response curves and histopathology to correlate molecular effects with tissue damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.